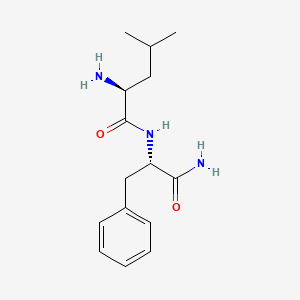

Leucyl-phenylalanine amide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Leu-Phe-NH2 implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la synthèse chimique des peptides. En SPPS, la chaîne peptidique est assemblée étape par étape sur un support solide, ce qui permet l'addition séquentielle d'acides aminés protégés. Le processus implique les étapes suivantes :

Fixation du premier acide aminé : Le premier acide aminé, protégé au niveau du groupe amino, est fixé à une résine solide.

Déprotection : Le groupe protecteur sur le groupe amino est éliminé pour permettre l'addition de l'acide aminé suivant.

Couplage : Le prochain acide aminé, également protégé au niveau du groupe amino, est couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique désirée.

Clivage : Le peptide complet est clivé du support solide et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans les milieux industriels, la production de H-Leu-Phe-NH2 peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs synthèses peptidiques simultanément, ce qui augmente l'efficacité et réduit le temps de production. De plus, les progrès de la chimie verte ont conduit au développement de solvants et de réactifs plus respectueux de l'environnement pour la synthèse peptidique .

Analyse Des Réactions Chimiques

Types de réactions

H-Leu-Phe-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant souvent à la formation de ponts disulfures dans les peptides contenant des résidus de cystéine.

Réduction : À l'inverse de l'oxydation, les réactions de réduction impliquent l'addition d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont fréquemment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de ponts disulfures, tandis que la réduction peut rompre ces liaisons. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le peptide, modifiant ainsi ses propriétés .

Applications de la recherche scientifique

H-Leu-Phe-NH2 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de synthèse et de modification des peptides.

Mécanisme d'action

Le mécanisme d'action de H-Leu-Phe-NH2 implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Par exemple, les peptides contenant le motif phénylalanine ont montré qu'ils interagissaient avec le récepteur de la neurokinine-1, qui est impliqué dans divers processus physiologiques, notamment l'inflammation et la douleur . La liaison de H-Leu-Phe-NH2 à sa cible peut déclencher une cascade de voies de signalisation, conduisant à ses effets biologiques observés .

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis and Modification

Leucyl-phenylalanine amide is utilized as a model compound in studies of peptide synthesis. Its structure facilitates the exploration of peptide bond formation and modification techniques, which are crucial for developing new peptides with tailored properties. Researchers often use this compound to investigate reaction mechanisms and optimize synthesis protocols.

Table 1: Key Characteristics of this compound in Chemistry

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₂ |

| Structure | Dipeptide with an amide bond between leucine and phenylalanine |

| Solubility | Soluble in polar solvents, facilitating various reactions |

Biology

Biological Activities

Research indicates that this compound exhibits several biological activities. It has been studied for its potential antiviral and anticancer properties, making it a candidate for therapeutic development. The interactions of this compound with specific receptors can influence physiological processes such as inflammation and pain modulation.

Case Study: Anticancer Potential

A study examined the effects of this compound on cancer cell lines, demonstrating its ability to inhibit cell proliferation through apoptosis induction. This finding suggests that the compound could be further developed into a therapeutic agent for cancer treatment.

Medicine

Therapeutic Applications

this compound is being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances the efficacy of drug formulations. Additionally, its structural properties allow it to serve as a scaffold for designing biomaterials used in tissue engineering.

Table 2: Therapeutic Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery | Enhances bioavailability of therapeutic agents |

| Biomaterials | Used in the development of scaffolds for tissue engineering |

| Analgesic Properties | Potential to modulate pain through neurotransmitter pathways |

Industry

Material Development

In industrial applications, this compound is explored for developing new materials such as hydrogels and nanostructures. Its unique hydrophobic properties make it suitable for creating materials that can interact effectively with lipid membranes.

Mécanisme D'action

The mechanism of action of H-Leu-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For example, peptides containing the phenylalanine motif have been shown to interact with the neurokinin-1 receptor, which is involved in various physiological processes, including inflammation and pain . The binding of H-Leu-Phe-NH2 to its target can trigger a cascade of signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Leu-NH2 : Un dipeptide composé de leucine et d'un groupe amide, sans le résidu phénylalanine.

H-Phe-NH2 : Un dipeptide composé de phénylalanine et d'un groupe amide, sans le résidu leucine.

H-D-Thr-Phe-NH2 : Un dipeptide composé de thréonine et de phénylalanine, avec une stéréochimie différente.

Unicité

H-Leu-Phe-NH2 est unique en raison de sa combinaison spécifique de résidus de leucine et de phénylalanine, qui confèrent des activités et des propriétés biologiques distinctes. La présence à la fois d'acides aminés hydrophobes et aromatiques dans la séquence peptidique permet des interactions uniques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Leucyl-phenylalanine amide, a dipeptide amide formed from leucine and phenylalanine, has garnered attention for its potential biological activities. This compound is characterized by an amide bond between the carboxyl group of leucine and the amino group of phenylalanine. Its unique structure imparts several biological functions, including roles in protein synthesis, antioxidant activity, and interactions with lipid membranes.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

Key Structural Features:

- Dipeptide Nature: Composed of two amino acids, it exhibits properties typical of peptides.

- Hydrophobic Characteristics: The presence of leucine and phenylalanine contributes to its hydrophobic nature, potentially enhancing its interactions with lipid membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Protein Synthesis: As a dipeptide, it plays a role in various cellular processes involving protein metabolism and synthesis.

- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress.

- Interaction with Lipid Membranes: The hydrophobic properties of this compound may facilitate its interaction with lipid bilayers, influencing membrane fluidity and integrity .

Comparative Analysis with Related Compounds

This compound shares similarities with other dipeptides and amino acid derivatives. The following table summarizes some comparable compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Glycyl-leucine amide | Glycine + Leucine | Smaller size; involved in energy metabolism. |

| Phenylalanylleucine | Phenylalanine + Leucine | Increased aromatic character; enhanced lipid interactions. |

| Valyl-leucine amide | Valine + Leucine | Important for muscle metabolism. |

| Leucyl-glycine | Leucine + Glycine | Simpler structure; model for peptide studies. |

1. Interaction with Lipid Membranes

A study on amphipathic helical peptides demonstrated that substitutions involving leucine and phenylalanine significantly impacted the peptide's affinity for lipid membranes. Peptides with increased phenylalanine content showed enhanced solubilization of lipid vesicles, indicating that this compound may similarly influence lipid interactions .

3. Antimicrobial Activity

Recent investigations into phenylalanine amides have revealed their effectiveness against Mycobacterium abscessus, suggesting that derivatives of this compound could also possess antimicrobial properties .

Propriétés

Numéro CAS |

38678-60-3 |

|---|---|

Formule moléculaire |

C15H23N3O2 |

Poids moléculaire |

277.36 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1 |

Clé InChI |

HVNQCDIUFGAINF-STQMWFEESA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

38678-60-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

L-leucyl-L-phenylalaninamide Leu-Phe-NH2 leucyl-phenylalanine amide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.